molecular formula C24H40I2O2 B583071 1,4-Diiodo-2,5-bis(nonyloxy)benzene CAS No. 149762-44-7

1,4-Diiodo-2,5-bis(nonyloxy)benzene

Cat. No.: B583071
CAS No.: 149762-44-7
M. Wt: 614.391
InChI Key: JLLRIEAAKDEDGD-UHFFFAOYSA-N
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Description

1,4-Diiodo-2,5-bis(nonyloxy)benzene is a chemical compound with the molecular formula C24H40I2O2 . It is used in various chemical reactions and has specific physical and chemical properties .


Synthesis Analysis

1,4-Diiodobenzene is used in Suzuki reaction. It is used as a precursor in the preparation of martinellic acid and 1,4-bis(p-R-phenylethynyl)benzenes. Further, it is employed in the preparation of 1,4-diiodo-2,5-didodecylbenzene, which is a starting reagent for the synthesis of oligo(1,4-phenylene ethynylene) .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 614.38 . More detailed structural information can be obtained from a 3D structure analysis .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it is used in Suzuki reactions and as a precursor in the preparation of other compounds . More detailed information about its reactivity can be obtained from specific experimental studies.


Physical and Chemical Properties Analysis

This compound has specific physical and chemical properties. For instance, it has a molecular weight of 614.38 . More detailed information about its physical and chemical properties can be obtained from specific experimental studies .

Scientific Research Applications

  • Organic Thin Film Transistor Applications : A bis-pyrene derivative, related to 1,4-Diiodo-2,5-bis(nonyloxy)benzene, has been synthesized showing fluorescence and semiconducting properties. This compound, used in thin film transistors, demonstrates the potential of such materials in electronics (Constantinescu et al., 2015).

  • Preparation of Derivatives : Research includes the preparation of 1,4-diethynyl-2,5-bis-nonyloxy-benzene from p-dibromobenzene derivatives, indicating an interest in modifying this compound for various applications (Luo Chun-hua, 2007).

  • Solid-State Interactions : Studies on 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives highlight their interactions in the solid state, relevant for materials chemistry and molecular engineering (Manfroni et al., 2021).

  • Intramolecular Hydrogen Bonding for Luminescence : Another related compound, 1,4-dimethoxy-2,5-bis(2-pyridyl)benzene, has been studied for its structural and spectroscopic properties when protonated, highlighting applications in luminescence and polymer science (Monkman et al., 2002).

  • Crystal Growth and Network Formation : The formation of different dimensional networks through crystal growth using derivatives of this compound reveals applications in crystal engineering and materials science (Klein et al., 2017).

  • Semiconducting Properties and Polymer Synthesis : Research on compounds derived from this compound has led to advances in semiconducting properties and polymer synthesis, relevant for electronics and materials science (Massacret et al., 1999).

  • Electrochemical and Spectral Properties : Studies on derivatives have focused on their electrochemical and spectral properties, important for the development of photovoltaic materials and electronic devices (Lapkowski et al., 2006).

Safety and Hazards

Safety data sheets provide information about the potential hazards of 1,4-Diiodo-2,5-bis(nonyloxy)benzene and how to handle it safely. For instance, it may cause skin and eye irritation and may cause respiratory irritation .

Properties

IUPAC Name

1,4-diiodo-2,5-di(nonoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40I2O2/c1-3-5-7-9-11-13-15-17-27-23-19-22(26)24(20-21(23)25)28-18-16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLRIEAAKDEDGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1=CC(=C(C=C1I)OCCCCCCCCC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697887
Record name 1,4-Diiodo-2,5-bis(nonyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149762-44-7
Record name 1,4-Diiodo-2,5-bis(nonyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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